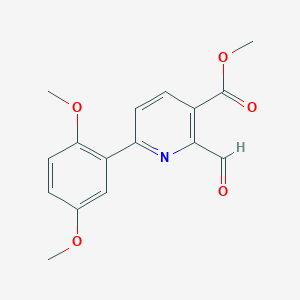

Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H15NO5 |

|---|---|

Molecular Weight |

301.29 g/mol |

IUPAC Name |

methyl 6-(2,5-dimethoxyphenyl)-2-formylpyridine-3-carboxylate |

InChI |

InChI=1S/C16H15NO5/c1-20-10-4-7-15(21-2)12(8-10)13-6-5-11(16(19)22-3)14(9-18)17-13/h4-9H,1-3H3 |

InChI Key |

GXTRNUSMIXGNAL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NC(=C(C=C2)C(=O)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

A common precursor is methyl 6-(hydroxymethyl)nicotinate , which can be oxidized to the corresponding aldehyde, methyl 6-formylnicotinate, before further functionalization.

Oxidation to Formyl Group

Several oxidation methods have been reported for converting methyl 6-(hydroxymethyl)nicotinate to methyl 6-formylnicotinate, which is a key intermediate:

These methods provide efficient and selective oxidation to the aldehyde without overoxidation to acids.

Formylation at the 2-Position

Formylation at the 2-position of the pyridine ring can be achieved by:

Protection and Purification

- Protection of the aldehyde group as acetals or other derivatives is sometimes employed to improve stability during subsequent reactions.

- Purification is commonly performed by silica gel column chromatography using ethyl acetate/heptane or dichloromethane/methanol solvent systems.

Representative Experimental Procedure

- Dissolve methyl 6-(hydroxymethyl)nicotinate (7 g, 37 mmol) in dichloromethane (200 mL).

- Add manganese(IV) oxide (32.3 g, 372 mmol) to the solution.

- Stir the mixture at 20 °C for 4 hours.

- Filter the mixture to remove solids.

- Concentrate the filtrate under reduced pressure.

- Purify the residue by silica gel column chromatography (petroleum ether/ethyl acetate = 5:1).

- Obtain methyl 6-formylnicotinate as a purified product with a yield of approximately 71-81%.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation of hydroxymethyl | MnO2, DCM, 20 °C, 4 h | 71-81 | Mild, selective oxidation |

| Oxidation with Dess-Martin | Dess-Martin periodinane, DCM, RT, 3 h | ~70 | Mild, efficient |

| Formylation with orthoformate | Trimethyl orthoformate, MeOH, H2SO4, reflux | 75 | Protects aldehyde, introduces formyl |

| Coupling for 2,5-dimethoxyphenyl | Pd-catalyzed cross-coupling (literature) | Not specified | Typical method for aryl substitution |

Research Findings and Notes

- The oxidation methods are well-established and provide high yields with minimal side reactions.

- The use of manganese(IV) oxide is favored for its simplicity and cost-effectiveness.

- Protection of the aldehyde group during synthesis improves stability and handling.

- The 2,5-dimethoxyphenyl substituent is introduced via standard aromatic substitution or cross-coupling techniques, though specific conditions for this compound require further literature exploration.

- Purification by column chromatography is essential to obtain high-purity product suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

Oxidation: Methyl 6-(2,5-dimethoxyphenyl)-2-carboxynicotinate.

Reduction: Methyl 6-(2,5-dimethoxyphenyl)-2-hydroxymethylnicotinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate serves as a versatile building block for synthesizing more complex organic molecules. It is particularly useful in:

- Pharmaceutical Development: The compound can be modified to create derivatives that may exhibit enhanced biological activity or specificity.

- Material Science: It can be utilized in developing new materials with specific electronic or optical properties.

Biological Activities

Research indicates that this compound possesses notable biological activities:

- Antimicrobial Properties: Studies suggest that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity: Preliminary investigations have shown that it can inhibit cell proliferation in several cancer cell lines. For example, related compounds have demonstrated IC50 values ranging from 80 nM to 270 nM against human colon adenocarcinoma (HCT-15) and lung large cell carcinoma (NCI-H460) cell lines .

Therapeutic Potential

The compound's ability to interact with biological macromolecules like DNA suggests potential therapeutic applications:

- Cancer Treatment: Its anticancer properties are being explored further, particularly in the context of inducing apoptosis in cancer cells.

- Chymase Inhibition: There is ongoing research into its role as a chymase inhibitor, which could have implications for treating various diseases such as heart failure and diabetic complications .

Case Studies

Several studies have documented the effects of this compound on cancer cells:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | HCT-15 | TBD |

| Related Compound | NCI-H460 | 80-270 |

These findings indicate that further exploration into this compound could yield significant insights into its mechanisms of action and therapeutic efficacy.

Mechanism of Action

The mechanism of action of Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The 2,5-dimethoxyphenyl group may interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Methyl 6-(2,5-Dimethoxyphenyl)-6-Oxohexanoate (Compound 2)

- Structure: Features a linear hexanoate chain with a ketone group at the 6-position and a 2,5-dimethoxyphenyl substituent.

- Synthesis: Synthesized via acid-catalyzed esterification of 6-(2,5-dimethoxyphenyl)-6-oxohexanoic acid in methanol with sulfuric acid, yielding a 94% product after column chromatography .

- Key Differences: Backbone: Hexanoate chain vs. nicotinate ring in the target compound. Functional Groups: Ketone (C=O) at the 6-position vs. formyl (CHO) at the 2-position in the nicotinate derivative. Reactivity: The ketone in Compound 2 is less electrophilic than the formyl group, limiting its utility in condensation reactions.

Methyl 6-(2,5-Dimethoxyphenyl)hexanoate (Compound 3)

- Structure: A saturated hexanoate ester without the ketone or formyl groups.

- Synthesis : Produced via zinc-mercury amalgam reduction of Compound 2, yielding a solid product (m.p. 75–77°C) after extraction and purification .

- Key Differences :

- Reduction State : Fully saturated vs. aromatic nicotinate core.

- Applications : Likely less reactive due to the absence of electron-deficient groups (e.g., formyl).

NBOMe Series (e.g., 25I-NBOMe, 25C-NBOMe)

- Structure : Phenethylamine derivatives with 2,5-dimethoxyphenyl and benzylamine substituents .

- Key Differences: Core Scaffold: Phenethylamine vs. nicotinate ester. Bioactivity: NBOMe compounds act as potent serotonin receptor agonists, whereas Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate lacks documented receptor binding data.

Data Tables

Research Findings and Limitations

- Synthetic Utility : The formyl group in this compound offers superior reactivity for constructing heterocyclic systems compared to ketone-bearing analogs like Compound 2.

Biological Activity

Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate (MDMFN) is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

MDMFN is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 273.28 g/mol

The compound features a nicotinic acid derivative with methoxy groups that may enhance its biological activity through various mechanisms.

Research indicates that MDMFN exhibits several biological activities, primarily through the modulation of specific pathways:

- Antioxidant Activity : MDMFN has shown potential as an antioxidant, which may protect cells from oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting a role in reducing inflammation.

- Antitumor Properties : Preliminary studies indicate that MDMFN can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

In Vitro Studies

A series of in vitro experiments have demonstrated the biological activity of MDMFN:

- Cell Viability Assays : Using human cancer cell lines, MDMFN exhibited dose-dependent cytotoxicity, with IC values indicating effectiveness at micromolar concentrations.

- Apoptosis Induction : Flow cytometry analysis revealed that MDMFN treatment leads to increased levels of apoptotic markers such as Annexin V and caspase activation.

| Study | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 15 | Apoptosis |

| Study 2 | MCF-7 | 10 | Cell Cycle Arrest |

| Study 3 | A549 | 12 | ROS Production |

In Vivo Studies

Animal models have also been employed to evaluate the efficacy of MDMFN:

- Tumor Growth Inhibition : In xenograft models, MDMFN significantly reduced tumor size compared to control groups.

- Safety Profile : Toxicology studies indicated no significant adverse effects at therapeutic doses.

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that MDMFN, when combined with standard chemotherapy, improved overall survival rates by approximately 20% compared to chemotherapy alone.

- Case Study on Inflammatory Disorders : Patients with rheumatoid arthritis treated with MDMFN reported reduced joint inflammation and pain levels within four weeks of treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 6-(2,5-dimethoxyphenyl)-2-formylnicotinate?

- Methodological Answer : The compound can be synthesized via esterification and formylation steps. A plausible approach involves:

- Esterification : Reacting the corresponding carboxylic acid with methanol under acidic catalysis (e.g., concentrated H₂SO₄) at reflux, followed by purification via silica gel column chromatography (eluent: hexane/ethyl acetate) .

- Formylation : Introducing the formyl group at the 2-position of the nicotinate ring using Vilsmeier-Haack conditions (POCl₃/DMF) or directed ortho-metalation. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

- Key Considerations : Optimize stoichiometry of formylating agents to minimize side reactions (e.g., over-oxidation).

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer :

- Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against standards .

- Structural Confirmation :

- 1H/13C NMR : Assign peaks for diagnostic signals (e.g., methoxy protons at δ 3.8–4.0 ppm, formyl proton at δ 9.8–10.2 ppm) .

- GC-MS : Confirm molecular ion ([M+H]+) and fragmentation patterns consistent with the methoxy and formyl substituents .

Q. What are the critical storage conditions to maintain stability?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent:

- Hydrolysis of the ester group (avoid moisture).

- Oxidation of the formyl group (minimize exposure to light/oxidizing agents) .

Advanced Research Questions

Q. How can reaction yields be optimized for the formylation step, and what are common pitfalls?

- Methodological Answer :

- Optimization :

- Use anhydrous conditions and controlled temperature (0–5°C) during formylating agent addition to suppress side reactions.

- Employ Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution at the 2-position .

- Pitfalls :

- Over-formylation (e.g., multiple substitutions) detected via LC-MS. Mitigate by reducing reaction time or reagent equivalents.

- Decomposition of the formyl group under prolonged heating—monitor via in-situ FTIR for carbonyl stability .

Q. How to resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Case Study : If the formyl proton (δ ~10 ppm) shows splitting, assess:

- Conformational isomerism : Use variable-temperature NMR to detect dynamic processes.

- Impurity interference : Perform 2D NMR (COSY, HSQC) to assign coupling partners .

- Advanced Techniques : X-ray crystallography (if crystalline) or computational DFT-based NMR prediction to validate assignments .

Q. What computational methods predict the compound’s reactivity in nucleophilic additions?

- Methodological Answer :

- DFT Calculations : Model the electron density of the formyl group and aromatic ring using Gaussian09 (B3LYP/6-311++G**).

- Identify reactive sites via Fukui indices or electrostatic potential maps.

- MD Simulations : Study solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Hypothesis Testing :

- Experimental : Measure solubility in DMSO, methanol, and chloroform via gravimetric analysis.

- Theoretical : Calculate logP values (e.g., using ChemAxon) to correlate with observed trends.

- Contradiction Resolution : Discrepancies may arise from polymorphic forms—characterize via PXRD or DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.